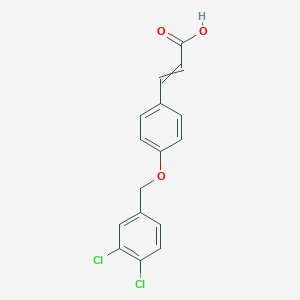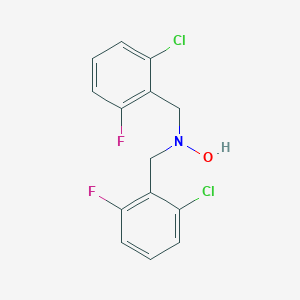
4-(3,4-Dichlorobenzyloxy)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorobenzyloxy)cinnamic acid is an organic compound with the chemical formula C16H12Cl2O3 It is a derivative of cinnamic acid, where the hydrogen atom on the phenyl ring is replaced by a 3,4-dichlorobenzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzyloxy)cinnamic acid typically involves the following steps:
Preparation of 3,4-Dichlorobenzyl Alcohol: This can be achieved by the reduction of 3,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.
Formation of 3,4-Dichlorobenzyloxy Intermediate: The 3,4-dichlorobenzyl alcohol is then reacted with cinnamic acid in the presence of a base such as potassium carbonate (K2CO3) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the 3,4-dichlorobenzyloxy intermediate.
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating under reflux in an appropriate solvent, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorobenzyloxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorobenzyloxy)cinnamic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies investigating the biological activity of cinnamic acid derivatives and their effects on various biological pathways.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorobenzyloxy)cinnamic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory or cancer-related pathways. The presence of the 3,4-dichlorobenzyloxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dichlorobenzyloxy)benzoic acid: Similar structure but with a benzoic acid core instead of cinnamic acid.
4-(3,4-Dichlorobenzyloxy)phenylacetic acid: Similar structure but with a phenylacetic acid core.
4-(3,4-Dichlorobenzyloxy)salicylic acid: Similar structure but with a salicylic acid core.
Uniqueness
4-(3,4-Dichlorobenzyloxy)cinnamic acid is unique due to the presence of the cinnamic acid core, which imparts distinct chemical and biological properties. The conjugated double bond in the cinnamic acid moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVZGVCDADUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627574 |
Source


|
| Record name | 3-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-15-9 |
Source


|
| Record name | 3-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)
![[(1S,2R)-2-formylcyclopropyl]methyl acetate](/img/structure/B71515.png)



![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)








